4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Overview
Description
4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound that features a dioxolane ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Butanoic Acid: The final step involves coupling the dioxolane and Fmoc-protected amine with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups within the dioxolane ring or the Fmoc group, resulting in alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to protect amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
Boc-Protected Amino Acids: Boc (tert-butoxycarbonyl) is another common protecting group used in peptide synthesis. Unlike Fmoc, Boc is removed under acidic conditions.
Cbz-Protected Amino Acids: Cbz (carbobenzyloxy) is also used for protecting amino groups, and it is removed by hydrogenation.
Uniqueness
4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is unique due to the presence of the dioxolane ring, which can provide additional stability and reactivity compared to other protecting groups. The Fmoc group is advantageous because it can be removed under mild conditions, which is beneficial for sensitive compounds.
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c24-21(25)19(9-10-20-27-11-12-28-20)23-22(26)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOSIONZRWRVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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